LY367385
Overview
Description
Mechanism of Action
Target of Action
LY367385, also known as D8UW47H17B, LY-367385, UNII-D8UW47H17B, LY 367385, or 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid, is a highly selective and potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1a) . The mGluR1a receptor is a type of glutamate receptor that plays a crucial role in the central nervous system .
Mode of Action
This compound interacts with its primary target, the mGluR1a receptor, by blocking the receptor’s activity . It has an IC50 value of 8.8 μM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis . This interaction results in the inhibition of the receptor’s function, thereby modulating the downstream effects of mGluR1a activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide (PI) hydrolysis pathway . By inhibiting the mGluR1a receptor, this compound prevents the hydrolysis of PI, thereby affecting the downstream signaling events associated with this pathway .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of excitatory and inhibitory synaptic transmission . In a study involving a pain model, this compound was found to reverse both the increase of excitatory transmission and the decrease of inhibitory transmission . This suggests that this compound can modulate neuronal activity and potentially alleviate pain symptoms .
Biochemical Analysis
Biochemical Properties
LY367385 interacts with the mGluR1a receptor, where it acts as a selective antagonist . It has an IC50 value of 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis . Its action on mGluR5a is negligible, and it has no significant effect on group II and III receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the activity of the mGluR1a receptor, thereby affecting cell signaling pathways . It has been shown to reverse both the increase of excitatory transmission and the decrease of inhibitory transmission in certain pain models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGluR1a receptor and acting as an antagonist . This binding interaction inhibits the receptor’s activity, leading to changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to produce a rapid, transient suppression of sound-induced clonic seizures in DBA/2 mice when administered at a dosage resulting in a median effective dose (ED50) of 12 nM .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a mGluR1a antagonist, it is likely to be involved in pathways related to glutamate signaling .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not clearly defined in the available literature. Given its role as a mGluR1a antagonist, it is likely to be localized at the cell membrane where the mGluR1a receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY 367385 involves the reaction of 2-methylbenzeneacetic acid with ammonia and carbon dioxide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of LY 367385 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .
Types of Reactions:
Oxidation: LY 367385 can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of LY 367385 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
LY 367385 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the function and modulation of metabotropic glutamate receptors.
Biology: Employed in experiments to understand the role of mGluR1a in cellular signaling and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting mGluR1a
Comparison with Similar Compounds
LY 354740: Another mGluR1a antagonist with similar neuroprotective properties.
LY 333531: A selective inhibitor of protein kinase C beta, used in similar neurological studies.
MTEP hydrochloride: A selective antagonist of mGluR5, often compared with LY 367385 in research
Uniqueness: LY 367385 is unique due to its high selectivity and potency for mGluR1a, making it a valuable tool in neuroscience research. Its ability to provide neuroprotection and anticonvulsant effects without significantly affecting other receptor subtypes sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042563 | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198419-91-9 | |
Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-4-carboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-367385 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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